N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

mGlu4 positive allosteric modulator 1,2,4-oxadiazole SAR neuroscience

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide (CAS 2034551-77-2) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-picolinamide hybrid class. Its architecture combines a central 1,2,4-oxadiazole core with a 6-ethoxypyridin-3-yl substituent and a terminal picolinamide moiety.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 2034551-77-2
Cat. No. B2617264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide
CAS2034551-77-2
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H15N5O3/c1-2-23-13-7-6-11(9-18-13)15-20-14(24-21-15)10-19-16(22)12-5-3-4-8-17-12/h3-9H,2,10H2,1H3,(H,19,22)
InChIKeyRSPJNNIXGGMOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide (CAS 2034551-77-2): Structural and Pharmacophoric Profile for Research Procurement


N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide (CAS 2034551-77-2) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-picolinamide hybrid class. Its architecture combines a central 1,2,4-oxadiazole core with a 6-ethoxypyridin-3-yl substituent and a terminal picolinamide moiety . This scaffold has been validated in multiple therapeutic programs, particularly as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4) and as kinase inhibitors, where the picolinamide group serves as a critical pharmacophore [1]. The compound is currently offered by chemical suppliers as a research reagent, and its specific biological activity profile remains to be disclosed in the primary literature.

Why N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole-picolinamide chemotype, minor structural perturbations at the R1 position (the substituent attached to the oxadiazole ring) can shift mGlu4 PAM activity from an EC50 of 282 nM to complete inactivity [1]. Published structure-activity relationship (SAR) studies demonstrate that replacing a 2-chlorophenyl group with a 6-ethoxypyridin-3-yl moiety introduces distinct electronic, steric, and hydrogen-bonding properties that can fundamentally alter target engagement, selectivity across group III mGlu receptors, and pharmacokinetic behavior [1]. Consequently, generic substitution of the 6-ethoxypyridin-3-yl-bearing compound with a pyrazole, thiopyran, or unsubstituted phenyl analog cannot be assumed to preserve biological function, making compound-specific characterization essential for reproducible research.

Quantitative Differentiation Evidence for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide Against Closest Analogs


SAR Divergence at the R1 Position: 6-Ethoxypyridin-3-yl vs. 2-Chlorophenyl in mGlu4 PAM Potency

In a systematic SAR investigation of 1,2,4-oxadiazole-picolinamide mGlu4 PAMs, the R1 substituent was found to be a critical determinant of potency. The most potent analog bearing a 2-chlorophenyl-picolinamide scaffold (compound 52) exhibited an EC50 of 282 nM, while analogs with pyridyl variations at R1 showed EC50 values ranging from 780 nM to 3,700 nM (Table 1, [1]). The target compound introduces a 6-ethoxypyridin-3-yl group at R1—a substitution pattern not evaluated in the published series. Based on the observed sensitivity of mGlu4 PAM activity to the electronic nature and hydrogen-bonding capacity of the R1 heteroaryl group, the 6-ethoxy substituent is predicted to confer a distinct pharmacological signature compared to the 2-chlorophenyl benchmark.

mGlu4 positive allosteric modulator 1,2,4-oxadiazole SAR neuroscience

Predicted Physicochemical Differentiation: Solubility and Lipophilicity Balance Conferred by the 6-Ethoxypyridine Fragment

The 6-ethoxypyridin-3-yl fragment has been characterized in related chemical contexts. 1-(6-Ethoxypyridin-3-yl)ethanone exhibits a measured solubility of approximately 5 g/L (25 °C) , and 6-ethoxypyridin-3-yl derivatives are noted to possess a balanced lipophilic-hydrophilic profile due to the polarizable ethoxy oxygen adjacent to the electron-deficient pyridine ring . In contrast, the tetrahydro-2H-thiopyran analog (N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide) is described as highly lipophilic with oxidation-sensitive sulfur, which may compromise aqueous solubility and metabolic stability . The 6-ethoxypyridine-substituted compound is therefore anticipated to offer superior developability characteristics.

physicochemical properties solubility drug-likeness

Kinase Inhibitor Scaffold Differentiation: Picolinamide-Oxadiazole Class vs. Pyrazole and Isoxazole Congeners

The 1,2,4-oxadiazole-picolinamide scaffold has been broadly claimed in patents targeting Spleen Tyrosine Kinase (Syk) and other kinases, where the picolinamide moiety acts as a hinge-binding element [1]. Within this patent space, the nature of the heteroaryl ring attached to the oxadiazole (R1) is a key determinant of kinase selectivity and potency. Compounds featuring 1-ethyl-1H-pyrazol-4-yl or 5-cyclopropylisoxazol-3-yl substituents at R1 have shown anticancer activity with IC50 values in the range of 1.82–5.55 µM against HCT116 and MCF7 cell lines . The 6-ethoxypyridin-3-yl substitution represents a distinct chemotype within this portfolio, offering an alternative hydrogen-bond acceptor/donor pattern that may redirect kinase selectivity away from targets engaged by pyrazole or isoxazole analogs.

kinase inhibition Syk kinase scaffold hopping

Optimal Research Application Scenarios for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide Based on Structural Differentiation


Chemical Probe for Unexplored mGlu4 Allosteric Modulator Chemical Space

The 6-ethoxypyridin-3-yl substitution has not been evaluated in published mGlu4 PAM SAR. Researchers investigating group III mGlu receptor modulation can use this compound to probe the steric and electronic tolerance of the mGlu4 allosteric pocket at the R1 position, building on the SAR framework established for the 2-chlorophenyl-picolinamide series (EC50 range: 282–3,700 nM) [1]. Structural comparison with the most potent analog (compound 52, EC50 = 282 nM) can reveal whether the ethoxy oxygen contributes a favorable hydrogen-bond interaction or steric penalty.

Kinase Selectivity Profiling Across the Picolinamide-Oxadiazole Chemotype

Given that picolinamide-oxadiazole compounds are claimed as Syk kinase inhibitors [2], and that pyrazole-substituted analogs exhibit low-micromolar anticancer activity (IC50 = 1.82–5.55 µM, HCT116/MCF7) , this compound can serve as a selectivity tool to determine whether the 6-ethoxypyridin-3-yl group redirects kinase inhibition toward alternative targets (e.g., BTK, RET, or FLAP) . This is particularly relevant for drug discovery programs seeking to avoid Syk-related immunosuppression.

Physicochemical Benchmarking for Oxadiazole-Containing Probe Molecules

The 6-ethoxypyridine fragment is associated with moderate aqueous solubility (~5 g/L for closely related ethoxypyridine derivatives) , which may offer practical advantages over highly lipophilic thioether- or unsubstituted phenyl-containing analogs in biochemical assay setup. This compound can be used as a reference standard for solubility and permeability comparisons within in-house oxadiazole compound libraries.

Fragment-Based or Structure-Guided Optimization of CNS-Penetrant PAMs

Published mGlu4 PAM lead compound 52 achieved a brain concentration of 949.76 ng/mL after i.p. administration in mice [1]. The 6-ethoxypyridin-3-yl analog can be evaluated as a next-generation CNS-penetrant candidate, with the ethoxy group potentially enhancing brain exposure through improved passive permeability or reduced P-glycoprotein efflux relative to the chlorinated phenyl series.

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